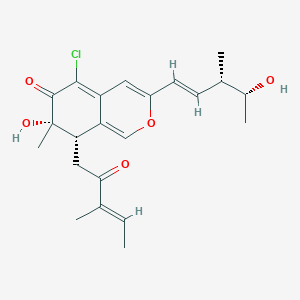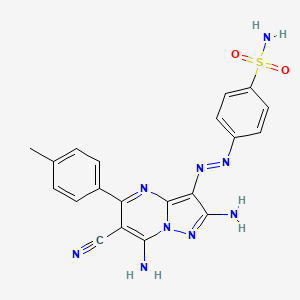
D-Methionine-N-fmoc-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Methionine-N-fmoc-d3: is a deuterium-labeled derivative of D-Methionine-N-fmoc. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule enhances its utility as a tracer in various analytical and experimental procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionine-N-fmoc-d3 typically involves the incorporation of deuterium into D-Methionine-N-fmoc. The process begins with the protection of the amino group of D-Methionine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-Methionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base . The deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Methionine-N-fmoc-d3 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The Fmoc group can be removed under reductive conditions.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Piperidine is often used to remove the Fmoc group.
Substitution: Various bases and nucleophiles can be used to introduce different functional groups.
Major Products: The major products formed from these reactions include deprotected methionine, oxidized methionine derivatives, and substituted methionine derivatives .
Scientific Research Applications
Chemistry: D-Methionine-N-fmoc-d3 is used as a stable isotope-labeled compound in various chemical analyses, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, it serves as a tracer to study metabolic pathways and protein synthesis. The deuterium labeling allows for precise quantification and tracking of the compound within biological systems .
Medicine: In pharmacological studies, this compound is used to investigate the pharmacokinetics and metabolism of methionine-containing drugs. The deuterium labeling helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. Its stable isotope labeling provides valuable insights into the drug’s behavior in the body .
Mechanism of Action
The primary mechanism of action of D-Methionine-N-fmoc-d3 involves its role as a tracer in various analytical techniques. The deuterium atoms in the compound provide a distinct signal in mass spectrometry and NMR spectroscopy, allowing for accurate detection and quantification . The Fmoc group serves as a protecting group for the amino group of methionine, facilitating its incorporation into peptides and proteins during synthesis .
Comparison with Similar Compounds
D-Methionine-N-fmoc: The non-deuterated version of D-Methionine-N-fmoc-d3.
L-Methionine-N-fmoc: The L-isomer of methionine with an Fmoc protecting group.
D-Methionine-d3: The deuterium-labeled version of D-Methionine without the Fmoc group.
Uniqueness: this compound is unique due to its combination of deuterium labeling and Fmoc protection. This dual modification enhances its utility in both analytical and synthetic applications. The deuterium labeling provides distinct analytical signals, while the Fmoc group facilitates peptide synthesis .
Properties
Molecular Formula |
C20H21NO4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1/i1D3 |
InChI Key |
BUBGAUHBELNDEW-HLENTGRASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


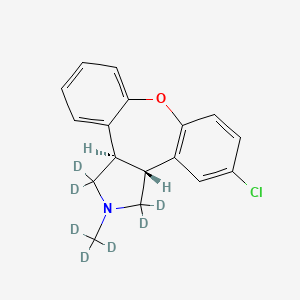

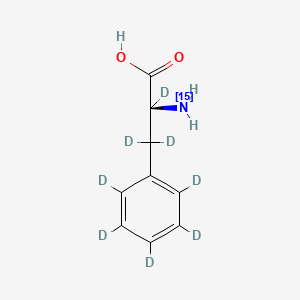
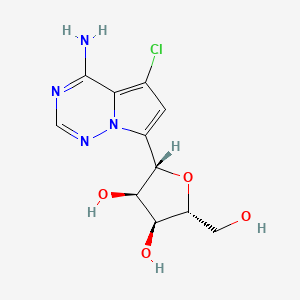
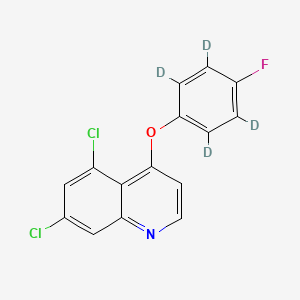
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)


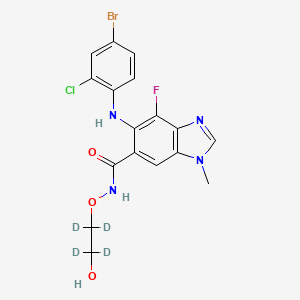
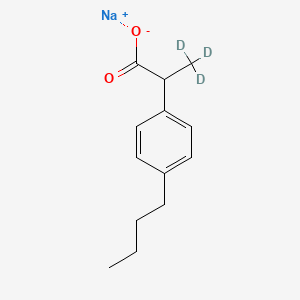
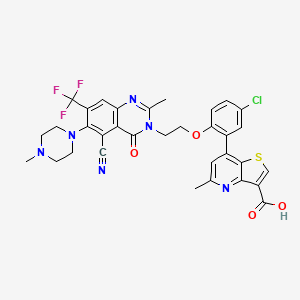
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
